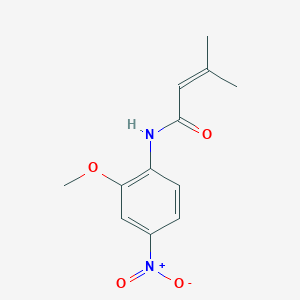

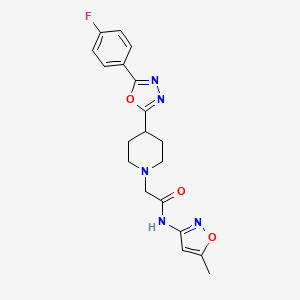

![molecular formula C7H11NO2 B2386910 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one CAS No. 409335-13-3](/img/structure/B2386910.png)

1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 409335-13-3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is 141.17 . The IUPAC name is 1-[(2R)-2-oxiranylmethyl]-2-pyrrolidinone . The InChI code is 1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Drug Discovery

Pyrrolidin-2-ones, including “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one”, are often used as scaffolds in drug discovery . They are used to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a component of these compounds, is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Synthesis of Biologically Active Compounds

Pyrrolidin-2-ones are used in the synthesis of biologically active compounds . They are used to create bioactive molecules with target selectivity . These molecules can have different biological profiles, which can be useful in the development of new drugs .

Functionalization of Preformed Pyrrolidine Rings

The functionalization of preformed pyrrolidine rings is another application of pyrrolidin-2-ones . This process involves the use of pyrrolidin-2-ones to modify preformed pyrrolidine rings, such as proline derivatives .

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

“1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” can be used in the synthesis of 1,5-substituted pyrrolidin-2-ones . This process involves a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Generation of Structural Diversity in Drug Candidates

Pyrrolidin-2-ones, including “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one”, can be used to generate structural diversity in drug candidates . The use of these compounds allows for a greater chance of generating structural diversity, which can be beneficial in the development of new drugs .

Synthesis of Nitrogen-Containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Safety and Hazards

Propiedades

IUPAC Name |

1-[[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C[C@@H]2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

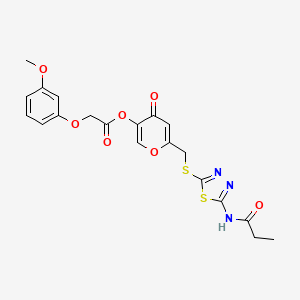

![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)

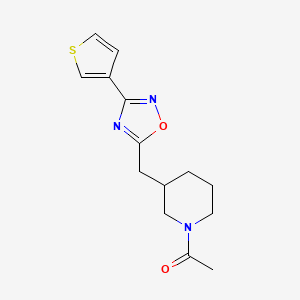

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)

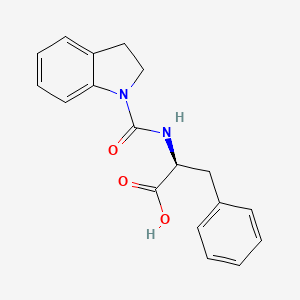

![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)

![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)

![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)